REACTION_CXSMILES
|
Br.C[O:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[C:9]([CH3:15])[C:10](=[O:14])[NH:11]2)=[CH:6][CH:5]=1>O>[OH:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[C:9]([CH3:15])[C:10](=[O:14])[NH:11]2)=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
2.12 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C=C(C(NC2=C1)=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for six hours
|
Duration
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6 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
precipitated crystals
|
Type
|
CUSTOM
|
Details
|
were separated by filtration
|
Type
|
DISSOLUTION
|
Details
|
The crystals were dissolved in a mixed solvent of dichloromethane and methanol
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2C=C(C(NC2=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |